![molecular formula C21H20N2O B12899841 4,4,8-Trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one CAS No. 918646-32-9](/img/structure/B12899841.png)
4,4,8-Trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4,8-Trimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one is a complex organic compound characterized by its unique biquinoline structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,8-Trimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires a catalyst, such as a Lewis acid, to facilitate the formation of the biquinoline core. The process may involve the following steps:
Formation of Intermediate: Starting with a suitable precursor, such as a substituted aniline, the initial step involves the formation of an intermediate through a condensation reaction.
Cyclization: The intermediate undergoes cyclization in the presence of a catalyst, forming the biquinoline structure.
Methylation: Subsequent methylation steps introduce the methyl groups at the desired positions on the biquinoline ring.
Industrial Production Methods: In an industrial setting, the production of 4,4,8-Trimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and efficient purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the quinoline ring can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles like amines or thiols, often under reflux conditions.
Major Products:
Oxidation: Quinoline derivatives with various functional groups.
Reduction: Dihydroquinoline derivatives.
Substitution: Substituted quinoline compounds with diverse functional groups.
科学的研究の応用
4,4,8-Trimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. It serves as a lead compound in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases. Its derivatives are studied for their pharmacological effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its stable and reactive nature.
作用機序
The mechanism by which 4,4,8-Trimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one exerts its effects involves interaction with specific molecular targets and pathways. In biological systems, it may bind to enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical reactions, influencing cellular processes and signaling pathways.
類似化合物との比較
Quinoline: A simpler analog with a single quinoline ring, used in the synthesis of antimalarial drugs.
Isoquinoline: Another analog with a different ring structure, known for its use in the synthesis of alkaloids.
Dihydroquinoline: A reduced form of quinoline, with applications in organic synthesis and materials science.
Uniqueness: 4,4,8-Trimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one stands out due to its biquinoline structure, which imparts unique chemical properties and reactivity. Its multiple methyl groups enhance its stability and solubility, making it a versatile compound in various applications.
特性
CAS番号 |
918646-32-9 |
|---|---|
分子式 |
C21H20N2O |
分子量 |
316.4 g/mol |
IUPAC名 |
4,4,8-trimethyl-1-quinolin-3-yl-3H-quinolin-2-one |
InChI |
InChI=1S/C21H20N2O/c1-14-7-6-9-17-20(14)23(19(24)12-21(17,2)3)16-11-15-8-4-5-10-18(15)22-13-16/h4-11,13H,12H2,1-3H3 |
InChIキー |
ZYPXHNOTBTXFFE-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC=C1)C(CC(=O)N2C3=CC4=CC=CC=C4N=C3)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


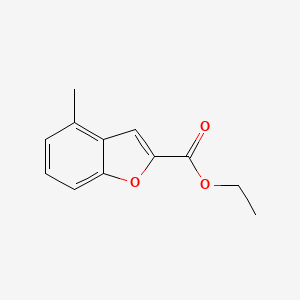
![N,N-Diethyl-2-{[6-(phenylethynyl)pyridazin-3-yl]oxy}ethan-1-amine](/img/structure/B12899764.png)
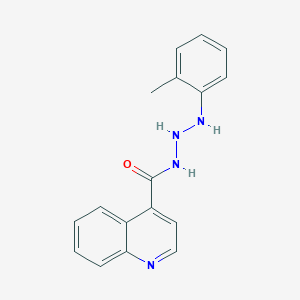
![Ethyl 4-[(2,4-diaminopyrimidin-5-yl)methylideneamino]benzoate](/img/structure/B12899771.png)
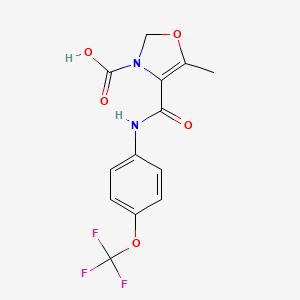
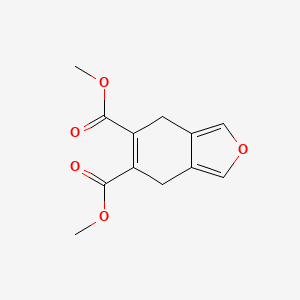
![1-(Furan-2-ylmethylene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B12899797.png)
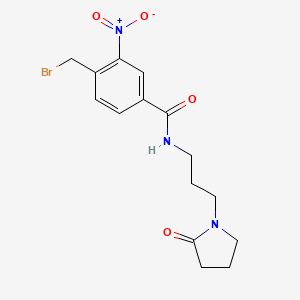
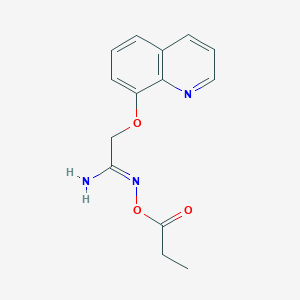
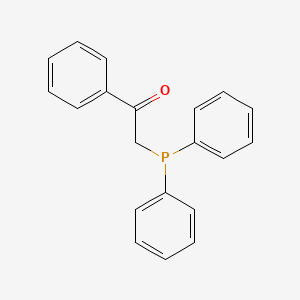
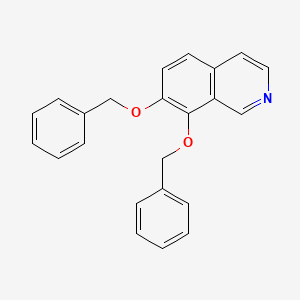
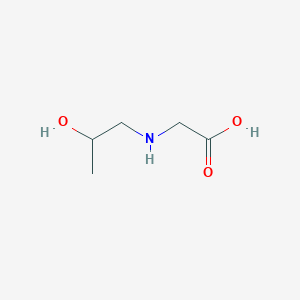

![4-amino-2H-pyrazolo[3,4-d]pyrimidine-3-carbothioamide](/img/structure/B12899834.png)
